molecular formula C22H26N2O5 B11310678 3,7,7-trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

3,7,7-trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

Cat. No.: B11310678
M. Wt: 398.5 g/mol
InChI Key: AHPZUNRZIZELEK-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one is a complex organic compound characterized by its unique structural features, including multiple methoxy groups and a fused oxazoloquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,4,5-trimethoxyphenyl precursor, which is then subjected to a series of reactions including alkylation, cyclization, and oxidation to form the final product. Key reagents often include alkyl halides, strong bases, and oxidizing agents. Reaction conditions may vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their effects on cellular processes.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Research into this compound could reveal new pharmacological applications.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural stability and functional versatility.

Mechanism of Action

The mechanism by which 3,7,7-trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A simpler compound with similar methoxy substituents, known for its psychoactive properties.

    3,4,5-Trimethoxyamphetamine: Another related compound with methoxy groups, used in research for its stimulant effects.

    2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various trimethoxy-substituted compounds.

Uniqueness

What sets 3,7,7-trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one apart is its fused oxazoloquinoline ring system, which imparts unique chemical and physical properties

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

3,7,7-trimethyl-4-(2,4,5-trimethoxyphenyl)-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C22H26N2O5/c1-11-18-19(12-7-16(27-5)17(28-6)8-15(12)26-4)20-13(23-21(18)29-24-11)9-22(2,3)10-14(20)25/h7-8,19,23H,9-10H2,1-6H3

InChI Key

AHPZUNRZIZELEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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